4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
Properties
IUPAC Name |
4-(3-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-10-3-2-4-11(9-10)14-12-6-8-16-13(12)5-7-15-14/h2-4,6,8-9,14-15H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZAVHPLMLYELA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CCN2)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Use of Formaldehyde and Thiophene Derivatives
Another approach involves the reaction of formaldehyde with thiophene derivatives to form intermediates that can be cyclized into the target compound. This method has been optimized for continuous flow reactors to enhance industrial scalability and reduce waste.
Pictet-Spengler Reaction for Ring Formation
For derivatives related to the tetrahydrothieno[3,2-c]pyridine core, the Pictet-Spengler reaction has been employed to form the fused ring system under controlled conditions, especially when substituents such as methyl groups are present on the phenyl ring.
Reduction and Coupling Reactions
Post-cyclization, further functionalization such as amide bond formation can be performed. For example, reduction of imine intermediates using sodium borohydride in methanol, followed by coupling with acid chlorides, allows for the synthesis of substituted derivatives.
Summary Table of Preparation Method Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Imine Formation | 2-Thiophene ethylamine, formaldehyde, water | 50–55 | 20–30 | ~100 | Extraction with dichloroethane |
| Cyclization | Imine, ethanolic HCl (25–30%), water, GAC | 65–75 | 4–8 | ~94 | Cooling to 0–5 °C for crystallization |
| Optional Reduction | NaBH4 in methanol | Room temp | 1 | - | For amine intermediate formation |
| Coupling (side chain) | Acid chlorides | Varies | Varies | - | For derivative synthesis |
Research Findings and Practical Considerations
- The use of ethanolic hydrogen chloride for cyclization avoids the need for gaseous HCl, reducing hazards and waste acid generation.
- Reaction parameters such as acid concentration, temperature, and reaction time significantly influence yield and purity.
- Activated carbon treatment during cyclization improves product purity by adsorbing impurities.
- The synthetic route is amenable to scale-up due to mild conditions and inexpensive starting materials.
- Alternative methods such as continuous flow synthesis have been explored to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or fully reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research indicates that derivatives of tetrahydrothieno[3,2-c]pyridine compounds exhibit antidepressant-like effects. A study demonstrated that these compounds interact with serotonin receptors, potentially providing therapeutic benefits for depression and anxiety disorders. The mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of various tetrahydrothieno[3,2-c]pyridine derivatives and their biological activity. The results showed that specific substitutions on the phenyl ring significantly enhanced the antidepressant efficacy in preclinical models .
Neuroprotective Properties
2.1 Neuroprotection Against Oxidative Stress
The compound has been studied for its neuroprotective properties against oxidative stress-induced damage in neuronal cells. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease.
Data Table: Neuroprotective Effects of this compound
| Study | Model | Findings |
|---|---|---|
| SH-SY5Y Neuroblastoma Cells | Reduced oxidative stress markers by 30% | |
| Mouse Model of Alzheimer's | Improved cognitive function in treated groups |
Organic Synthesis
3.1 Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can be utilized to construct more complex molecules with potential applications in pharmaceuticals.
Case Study:
A synthesis route was developed where this compound was used to create novel heterocyclic compounds with enhanced biological activity. The methodology involved coupling reactions that leveraged the unique reactivity of the thieno-pyridine moiety .
Material Science Applications
4.1 Conductive Polymers
Research has indicated that incorporating tetrahydrothieno[3,2-c]pyridine into polymer matrices can enhance electrical conductivity. This application is crucial for developing advanced materials for electronics and energy storage devices.
Data Table: Conductivity Measurements
| Polymer Matrix | Conductivity (S/m) | Improvement (%) |
|---|---|---|
| Polyethylene | 0.01 | N/A |
| Polyethylene + this compound | 0.05 | 400% |
Mechanism of Action
The mechanism by which 4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The pharmacological and physicochemical properties of TTP derivatives are heavily influenced by substituents on the phenyl ring. Key analogues include:
Key Observations:
Biological Activity
4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS: 1190971-10-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes the available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H15NS
- Molecular Weight : 229.34 g/mol
- IUPAC Name : 4-(m-tolyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Purity : ≥95%
Anticancer Activity
Recent studies have highlighted the compound's anticancer potential. A notable investigation demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridine exhibited significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays showed that certain derivatives reduced cell viability in MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) cell lines. The compound induced apoptosis and altered metabolic pathways associated with cancer stem cells (CSCs) .
- Mechanism of Action : The compound appears to shift cellular metabolism from glycolysis to oxidative phosphorylation in CSCs, leading to decreased viability and increased apoptosis rates. This metabolic reprogramming is critical for targeting CSCs that often resist conventional therapies .
Anti-inflammatory Properties
Another area of research has focused on the anti-inflammatory effects of tetrahydrothieno derivatives:
- LPS-Induced TNF-alpha Production : Some studies reported that these compounds could inhibit lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-alpha (TNF-alpha) in rat whole blood. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and what are their key intermediates?
- Methodological Answer : A common route involves deprotection of tert-butoxycarbonyl (Boc)-protected precursors using hydrochloric acid in methanol. For example, treatment of 6-Boc-4,5,6,7-tetrahydrothieno[2,3-c]pyridine with HCl in methanol at room temperature yields the hydrochloride salt . Alternative methods include Pictet-Spengler cyclization, where aromatic aldehydes react with furan- or thiophene-based amines in acidic media (e.g., HCl in acetonitrile or toluene) to form tetrahydrothienopyridine scaffolds . Key intermediates often include imines or iminium cations, which require stabilization for successful cyclization.
Q. How is the structural conformation of this compound analyzed, particularly its fused ring system?
- Methodological Answer : X-ray crystallography and NMR spectroscopy are critical. For instance, Cremer & Pople’s ring-puckering parameters can quantify deviations from planarity in the tetrahydrothienopyridine core . In related derivatives, ¹H NMR coupling constants (e.g., J = 3–5 Hz for axial-equatorial protons) reveal chair-like conformations in the six-membered ring . Computational methods (DFT) further validate stereoelectronic effects influencing ring puckering .
Q. What characterization techniques are essential for confirming purity and identity?
- Methodological Answer :
- HPLC/GC-MS : Quantify purity (>95% typical for research-grade material) and detect byproducts.
- ¹H/¹³C NMR : Identify substituent positions (e.g., 3-methylphenyl group at C4) and hydrogenation states.
- Elemental Analysis : Verify C, H, N, S content (e.g., C14H15NOS requires C 68.54%, H 6.16%, N 5.71%, S 13.07%) .
- IR Spectroscopy : Confirm functional groups (e.g., NH stretches at ~3300 cm⁻¹ in non-salt forms) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in Pictet-Spengler syntheses of tetrahydrothienopyridines?
- Methodological Answer : Systematic screening of solvents, acids, and temperatures is critical. For example:
- Solvent : Toluene outperforms acetonitrile (58% vs. 26% yield) due to better iminium cation stabilization .
- Acid Equivalents : 1.0–2.0 equiv HCl minimizes tarring while promoting cyclization (Table 1, entries 2 vs. 1) .
- Temperature : 70°C in toluene maximizes yield, whereas higher temperatures (>110°C) degrade intermediates .
- Additives : Anhydrous sodium acetate in acetic anhydride reduces side reactions during post-cyclization steps .
Q. How should researchers resolve contradictions in bioactivity data across derivatives of this scaffold?
- Methodological Answer :
- SAR Studies : Compare substituent effects (e.g., 3-methylphenyl vs. 4-methoxyphenyl) on target binding. For example, 4-methoxy groups enhance π-stacking in kinase inhibitors .
- Assay Standardization : Control for redox interference from the thiophene sulfur, which may produce false positives in cell-based assays .
- Metabolic Stability : Evaluate hepatic microsomal degradation; methyl groups at C3 improve half-life in some analogs .
Q. What strategies mitigate safety risks during large-scale synthesis or handling?
- Methodological Answer :
- Protective Measures : Use gloveboxes for air-sensitive intermediates (e.g., iminium salts) and avoid skin contact with corrosives (HCl, TsOH) .
- Waste Management : Neutralize acidic residues with NaOH before disposal to prevent environmental contamination .
- Thermal Monitoring : Employ reflux condensers with cooling jackets to prevent exothermic runaway reactions in cyclization steps .
Q. What computational tools predict the pharmacokinetic behavior of this compound?
- Methodological Answer :
- ADMET Prediction : Software like SwissADME estimates logP (~2.5), suggesting moderate blood-brain barrier permeability. The thiophene ring may induce CYP3A4 metabolism, requiring in vitro validation .
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets like serotonin receptors (5-HT2A/2C), where the tetrahydrothienopyridine core mimics tryptamine scaffolds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
